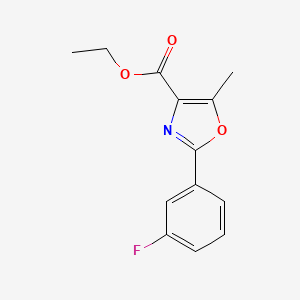

4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester

Description

Chemical Structure and Key Features The compound "4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester" (molecular formula: C₁₃H₁₂FNO₃, molecular weight: 249.24 g/mol) features an oxazole core substituted with:

- A methyl group at position 5, enhancing steric bulk and metabolic stability.

- An ethyl ester at position 4, influencing solubility and hydrolysis kinetics.

This structure is part of a broader class of oxazole derivatives known for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBWQXNDOAMONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484069 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61151-99-3 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 4-Oxazolecarboxylic Acid Esters

The synthesis of substituted oxazolecarboxylic acid esters generally proceeds via:

- Construction of the oxazole ring from appropriate precursors such as α-amino acids, α-haloketones, or α-isocyanocarboxylates.

- Introduction of substituents on the oxazole ring by regioselective bromination or lithiation followed by electrophilic substitution.

- Esterification of the carboxylic acid group to yield the ethyl ester.

Specific Preparation Routes for 2-(3-Fluorophenyl)-5-methyl-4-oxazolecarboxylic Acid Ethyl Ester

Regioselective Lithiation and Electrophilic Substitution

A key approach involves lithiation of the oxazole ring at the 2-position, followed by reaction with an electrophilic fluorophenyl source to install the 3-fluorophenyl substituent. The methyl group at the 5-position can be introduced either before ring closure or via selective alkylation post-oxazole formation.

- For example, direct lithiation of oxazole at C-2 using strong bases (e.g., n-BuLi) allows for subsequent electrophilic trapping with fluorinated aryl halides or equivalents to yield 2-(3-fluorophenyl)oxazole derivatives.

- Bromination methods using 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) facilitate regioselective halogenation, which can be further functionalized to introduce methyl groups at the 5-position.

Cyclization of α-Isocyanocarboxylates and Subsequent Functionalization

The cyclization of α-isocyanocarboxylates with bromine and base (e.g., DBU) is a known method to form 2-bromooxazoles, which can be further substituted at the 5-position with alkyl groups including methyl.

- This approach offers good regioselectivity and yields for substituted 2-bromooxazoles, which are key intermediates for further coupling reactions to install the fluorophenyl substituent.

Esterification Techniques

Esterification of the carboxylic acid group to form the ethyl ester is typically achieved by:

- Direct esterification of the acid with ethanol under acidic catalysis.

- Use of activated acid derivatives (e.g., acid chlorides or anhydrides) followed by reaction with ethanol.

- Transesterification of other esters under acidic or basic conditions.

These methods yield the ethyl ester functionality critical for the target compound.

Data Tables Summarizing Preparation Methods

Research Discoveries and Insights

- The regioselective lithiation at the 2-position of oxazole is well-documented and provides a reliable route to introduce aryl substituents such as 3-fluorophenyl groups.

- Bromination using DBTFE is a novel and efficient method for preparing bromo-substituted oxazoles, which serve as versatile intermediates for further functionalization.

- The methyl group at the 5-position can be introduced via alkylation strategies or by using methyl-substituted precursors, although literature indicates this step requires careful control to prevent side reactions.

- Esterification to the ethyl ester is straightforward and high-yielding, with classical Fischer esterification or acid chloride methods being effective.

- The synthesis of fluorinated oxazole derivatives is underrepresented in literature, but recent advances in halogenation and lithiation techniques have improved accessibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution

- 4-Oxazolecarboxylic Acid, 2-(4-Fluorophenyl)-5-Methyl-, Ethyl Ester

- Key Difference : Fluorine substitution at the para position (4-fluorophenyl) instead of meta (3-fluorophenyl).

- Impact : Alters electronic distribution (e.g., dipole moments) and binding affinity in biological systems. The para-substituted derivative may exhibit stronger π-π stacking interactions in hydrophobic pockets .

Variants with Modified Ester Groups

- Methyl 5-Methyl-2-Phenyl-1,3-Oxazole-4-Carboxylate (CAS: 100063-41-0)

- Key Difference : Replaces the ethyl ester with a methyl ester and substitutes the 3-fluorophenyl with a phenyl group .

- Impact : Reduced lipophilicity (logP decrease) and faster metabolic hydrolysis due to the smaller ester group. Lower molecular weight (217.22 g/mol ) compared to the target compound .

Heterocycle-Modified Analogues

- Ethyl 5-Methylisoxazole-4-Carboxylate (CAS: 51135-73-0) Key Difference: Replaces the oxazole ring with isoxazole, altering the heteroatom arrangement (oxygen at position 2 in isoxazole vs. nitrogen in oxazole).

Derivatives with Bulky Substituents

- 4-Oxazolecarboxylic Acid, 2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-, Ethyl Ester (CAS: 244236-51-9) Key Difference: Substitutes the 3-fluorophenyl group with a tert-butoxycarbonylamino (Boc) group.

Nitro-Substituted Derivatives

- 4-Oxazolecarboxylic Acid, 2-(3,5-Dinitrophenyl)-5-Phenyl-, Ethyl Ester (CAS: 64300-45-4)

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Oxazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-, ethyl ester (CAS Number: 61151-99-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 248.24 g/mol

- Structure : The compound features a 1,3-oxazole ring with a carboxylic acid moiety and an ethyl ester functional group.

Biological Activity Overview

The biological activities of 4-Oxazolecarboxylic acid derivatives have been explored in various studies, indicating potential applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance:

- A study indicated that related oxazole compounds showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The compound's ability to inhibit biofilm formation was highlighted, with some derivatives achieving up to 79% inhibition at specific concentrations .

Anticancer Activity

The anticancer potential of oxazole derivatives is well-documented:

- In vitro studies have shown that certain oxazole compounds exhibit cytotoxic effects against several cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29). For example, compounds with similar structures demonstrated IC50 values in the range of 19.0 to 42.1 µg/mL against HL-60 leukemia cells .

- The mechanism of action often involves the induction of oxidative stress in cancer cells, leading to apoptosis .

Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, oxazole derivatives have been investigated for additional therapeutic properties:

- Some studies suggest anti-inflammatory activities and potential use as antidiabetic agents .

- Research also indicates that these compounds may serve as inhibitors for various enzymes relevant in disease pathways, such as sepiapterin reductase .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxazolecarboxylic acid derivatives, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as ethyl 3-azido-3-phenyl-aziridine-2-carboxylate under controlled conditions. Yield optimization requires adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents like triethylamine. Monitoring via TLC or HPLC ensures intermediate stability . For fluorophenyl-substituted oxazoles, regioselectivity challenges may arise; microwave-assisted synthesis can enhance efficiency .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substituent positions (e.g., 3-fluorophenyl resonance at δ 7.2–7.6 ppm, methyl group at δ 2.3–2.5 ppm).

- HRMS for exact mass verification (calculated for C₁₄H₁₃FNO₃: 274.0884) .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Initial screens should focus on:

- Enzyme inhibition assays (e.g., kinases, cytochrome P450) using fluorogenic substrates.

- Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria).

- Cytotoxicity (MTT assay on HEK-293 or HeLa cells) to establish IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl substituents) influence bioactivity?

- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., replacing 3-fluorophenyl with 3,4-dichlorophenyl) and evaluating:

- Lipophilicity (logP via shake-flask method) to correlate with membrane permeability.

- Receptor binding affinity (SPR or ITC for protein-ligand interactions).

- In vivo pharmacokinetics (rodent models) to assess metabolic stability. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while chloro groups may improve metabolic resistance .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., COX-2 or EGFR).

- MD simulations (GROMACS) to study binding stability over 100 ns trajectories.

- QSAR models (DRAGON descriptors) to link substituent electronic parameters (Hammett σ) with activity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution). Strategies include:

- VT-NMR (variable temperature) to identify conformational flexibility.

- SC-XRD (single-crystal X-ray diffraction) for definitive solid-state structure.

- DFT calculations (Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Stabilization methods:

- Lyophilization for hygroscopic samples.

- Antioxidants (e.g., BHT) in ethanolic solutions.

- Dark, inert atmosphere storage (−20°C in argon) to prevent photolysis/oxidation .

Key Research Challenges

- Synthetic Reproducibility : Batch-to-batch variability in cyclization steps necessitates rigorous QC protocols .

- Bioactivity Specificity : Off-target effects (e.g., CYP inhibition) require counter-screening panels .

- Data Interpretation : Distinguishing artifacts (e.g., solvent adducts in MS) from true metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.